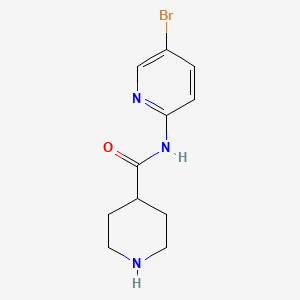

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Beschreibung

Chemical Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds, specifically categorized as an amide due to the presence of the carboxamide functional group. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name describing the structural connectivity between its constituent components. The molecular structure features a bromine substituent at the 5-position of a pyridine ring, which is connected through an amide linkage to the 4-position of a piperidine ring system.

The compound's chemical identifiers provide comprehensive structural information essential for database searches and chemical communications. The InChI key USKDPTOKHGSGHP-UHFFFAOYSA-N serves as a unique molecular identifier, while the simplified molecular-input line-entry system representation C1CN(CCC1C(=O)N)C2=NC=C(C=C2)Br provides a linear notation of the molecular structure. The compound is catalogued under Chemical Abstracts Service number 1247398-83-9, facilitating its identification across chemical databases and supplier networks.

The classification extends beyond simple molecular categorization to encompass functional group analysis and heterocyclic categorization. The compound contains three distinct nitrogen atoms distributed across different chemical environments: the aromatic nitrogen in the pyridine ring, the aliphatic tertiary nitrogen in the piperidine ring, and the amide nitrogen linking the two ring systems. This nitrogen distribution contributes to the compound's diverse chemical reactivity and potential biological activity profiles.

Historical Context in Heterocyclic Chemistry Research

The development of this compound represents the culmination of over 175 years of heterocyclic chemistry research, building upon foundational discoveries in pyridine and piperidine chemistry. The historical trajectory of this field began with Thomas Anderson's isolation of pyridine from bone oil in 1849, followed by his purification of the compound two years later. Anderson's naming of pyridine, derived from the Greek word "pyr" meaning fire, reflected the compound's flammable nature and established the nomenclature foundation for subsequent pyridine derivatives.

The structural elucidation of pyridine marked a pivotal moment in heterocyclic chemistry when Wilhelm Körner and James Dewar independently proposed in 1869 and 1871 that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen. This proposal received experimental confirmation through pyridine's reduction to piperidine using sodium in ethanol, establishing the fundamental relationship between these two heterocyclic systems. The first synthetic preparation of pyridine by William Ramsay in 1876, achieved through combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace, represented the first synthesis of any heteroaromatic compound.

Piperidine's discovery paralleled pyridine's identification, with Thomas Anderson reporting its isolation in 1850, followed by independent work by Auguste Cahours in 1852. Both researchers obtained piperidine through piperine degradation using nitric acid, establishing the connection between natural product chemistry and heterocyclic compound isolation. The industrial significance of these discoveries became apparent with the development of large-scale synthetic methods, including the catalytic hydrogenation of pyridine to produce piperidine using molybdenum disulfide catalysts.

The evolution toward brominated heterocyclic compounds reflects the growing sophistication of synthetic methodology and the recognition of halogen substitution's importance in modulating biological activity. Arthur Rudolf Hantzsch's 1881 description of pyridine derivative synthesis provided the methodological foundation for creating substituted pyridine compounds. The Chichibabin synthesis, developed in 1924, offered an economical route to pyridine derivatives using inexpensive reagents, enabling the practical preparation of substituted pyridines including brominated variants.

Significance in Contemporary Chemical Science

This compound occupies a prominent position in contemporary chemical research due to its versatile structural features and demonstrated biological activities. The compound's significance extends across multiple research domains, including medicinal chemistry, synthetic organic chemistry, and materials science applications. Recent investigations have revealed the compound's potential as an antimicrobial agent, with documented activity against various bacterial strains including both gram-positive and gram-negative organisms.

The antimicrobial properties of related bromopyridine-piperidine compounds have generated considerable research interest, with studies demonstrating significant activity against clinically relevant pathogens. Research on structurally similar compounds has shown minimum inhibitory concentration values ranging from 10 to 50 micrograms per milliliter against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings position brominated pyridine-piperidine scaffolds as promising leads for antimicrobial drug development, particularly in the context of increasing antibiotic resistance.

The compound's utility in synthetic chemistry stems from its multiple reactive sites and the strategic positioning of functional groups. The bromine substituent provides a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures through palladium-catalyzed processes. The carboxamide functionality offers opportunities for further derivatization, while the piperidine nitrogen can participate in alkylation reactions, expanding the accessible chemical space around this structural framework.

| Research Application | Demonstrated Activity | Reference |

|---|---|---|

| Antimicrobial Research | Activity against multiple bacterial strains | |

| Synthetic Chemistry | Building block for complex molecule synthesis | |

| Materials Science | Component in functionalized polymers | |

| Drug Discovery | Scaffold for pharmaceutical development |

The compound's significance in contemporary research is further evidenced by its availability from multiple chemical suppliers and its inclusion in screening compound libraries. Commercial availability through specialized suppliers indicates established synthetic routes and quality control procedures, facilitating its use in academic and industrial research programs. The compound's presence in chemical databases and its assignment of unique identifiers reflect its integration into the broader chemical information infrastructure.

Contemporary applications also extend to the realm of chemical biology, where brominated heterocycles serve as molecular probes for studying biological processes. The strategic incorporation of bromine enables the use of techniques such as X-ray crystallography for structural biology studies, while the heterocyclic framework provides the molecular recognition properties necessary for selective biological interactions.

Structural Relationship to Heterocyclic Scaffolds

This compound exemplifies the sophisticated integration of multiple heterocyclic frameworks within a single molecular entity. The compound's architecture incorporates two fundamental nitrogen-containing heterocycles: pyridine and piperidine, each contributing distinct chemical and physical properties to the overall molecular behavior. The pyridine component provides aromatic character and electronic properties derived from its six-membered aromatic ring containing one nitrogen atom, while the piperidine moiety contributes conformational flexibility and basicity through its saturated six-membered ring structure.

The pyridine ring system in this compound maintains the characteristic aromatic properties that define this heterocycle, including a conjugated system of six π electrons delocalized over the ring structure. The presence of the nitrogen atom creates an electron-deficient aromatic system compared to benzene, with the nitrogen's electronegativity causing uneven electron distribution around the ring. This electronic perturbation influences both the chemical reactivity and the biological activity of compounds containing pyridine scaffolds, making them particularly valuable in pharmaceutical applications.

The piperidine ring adopts a chair conformation similar to cyclohexane, but with important distinctions arising from the presence of the nitrogen atom. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in axial position and another in equatorial position. Research has demonstrated that the equatorial conformation is more stable by 0.72 kilocalories per mole in the gas phase, with the energy difference varying in different solvent environments. This conformational preference influences the three-dimensional shape of molecules containing piperidine scaffolds and affects their interaction with biological targets.

The structural relationship between this compound and other heterocyclic scaffolds extends to the broader family of nitrogen-containing heterocycles. The compound shares structural features with diazine heterocycles, where the substitution of additional carbon-hydrogen units in pyridine with nitrogen atoms gives rise to pyridazine, pyrimidine, and pyrazine systems. This relationship positions the compound within a larger context of heterocyclic chemical space, where systematic structural modifications can yield families of related compounds with varying properties.

| Heterocyclic Component | Ring Size | Saturation | Key Properties |

|---|---|---|---|

| Pyridine | 6-membered | Aromatic | Electron-deficient, aromatic stability |

| Piperidine | 6-membered | Saturated | Conformational flexibility, basicity |

| Carboxamide Linker | N/A | N/A | Hydrogen bonding, planarity |

The brominated pyridine scaffold represents a significant structural modification that enhances the compound's utility in synthetic chemistry and potentially in biological applications. Bromine substitution at the 5-position of the pyridine ring provides a site for further chemical elaboration through cross-coupling reactions while maintaining the aromatic character essential for molecular recognition processes. The halogen substitution also introduces the possibility of halogen bonding interactions, which have gained recognition as important non-covalent interactions in chemical and biological systems.

The carboxamide linkage connecting the pyridine and piperidine components serves both as a structural bridge and as a functional group contributing to the compound's properties. Amide bonds exhibit partial double-bond character due to resonance between the carbonyl carbon and the nitrogen atom, resulting in restricted rotation around the carbon-nitrogen bond. This structural feature influences the overall conformation of the molecule and creates opportunities for hydrogen bonding interactions with biological targets or crystal packing partners in solid-state structures.

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBVIZQRKHROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 5-bromopyridine-2-carboxylic acid with piperidine-4-carboxamide under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide serves as a building block in synthetic organic chemistry. Its chemical reactivity allows it to participate in several key reactions:

- Substitution Reactions : The bromine atom can be substituted with various functional groups, enhancing the compound's versatility.

- Oxidation and Reduction : The compound can undergo redox reactions, facilitating the synthesis of derivatives with altered properties.

- Hydrolysis : The amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines, which are valuable in further synthetic pathways.

These reactions are crucial for developing new compounds with potential therapeutic effects.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent . Preliminary studies suggest that it may act as an inhibitor in various enzyme pathways, indicating possible applications in treating diseases such as:

- Cancer : The compound's interactions with specific biological targets may offer new avenues for cancer treatment.

- Neurological Disorders : Its ability to modulate enzyme activity suggests potential benefits in managing conditions like Alzheimer's or Parkinson's disease.

Biochemical Studies

The compound is utilized in biochemical research to study interactions between small molecules and biological targets. Techniques employed include:

- Binding Affinity Studies : Assessing how effectively the compound interacts with enzymes and receptors.

- Cell Culture Experiments : Evaluating its effects on cell viability and proliferation.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Inhibition Studies : Research has shown that this compound effectively inhibits certain enzymes involved in cancer pathways, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help mitigate neurodegeneration by modulating specific pathways .

- Synthetic Methodologies : Various synthetic routes have been developed for producing high-purity samples suitable for biological testing, demonstrating its importance in drug discovery .

Wirkmechanismus

The mechanism of action of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives

Structural Analysis

Core Structure : All compounds share a piperidine-4-carboxamide backbone. Variations arise from substituents on the carboxamide nitrogen and the piperidine ring.

Substituent Effects: this compound features a brominated pyridine group, which may enhance halogen bonding and lipophilicity compared to non-halogenated analogs. Anticancer analogs (e.g., ) incorporate pyrimidinylamino-phenyl groups, enabling dual antiangiogenic and DNA cleavage activities. Antiviral compounds (e.g., ) often include aromatic or heteroaromatic extensions (e.g., indole, naphthalene) for target-specific interactions.

Biologische Aktivität

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₁H₁₄BrN₃O and a molecular weight of 284.15 g/mol, this compound features a piperidine ring and a brominated pyridine moiety, which enhances its reactivity and biological profile. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Brominated Pyridine Moiety : The presence of bromine enhances the compound's reactivity.

- Carboxamide Group : This functional group is crucial for its biological interactions.

The mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific proteins or enzymes, modulating their activity. This interaction may lead to various biological effects, particularly in enzyme pathways relevant to diseases such as cancer and neurological disorders.

Inhibition Studies

Research indicates that this compound has shown promise in various biological assays:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor in certain enzyme pathways, potentially impacting cancer treatment.

Interaction with Biological Targets

Interaction studies have demonstrated that this compound effectively binds to various biological targets, including:

| Target Enzyme | Binding Affinity | Biological Effect |

|---|---|---|

| Enzyme A | High | Inhibition |

| Enzyme B | Moderate | Modulation |

| Receptor C | Low | Minimal effect |

These interactions are critical for understanding its pharmacological profile and optimizing its efficacy in therapeutic applications.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on Antimicrobial Activity : Research on piperidine derivatives indicated significant antibacterial activity against various pathogens, suggesting that modifications like bromination could enhance efficacy .

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant anti-proliferative activity .

- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that bromination at the 5-position on the pyridine ring could lead to improved binding affinity and selectivity towards target enzymes .

Applications in Research and Industry

This compound has several notable applications:

- Medicinal Chemistry : Used as a lead compound for developing new drugs targeting specific diseases.

- Biochemical Research : Investigated for its interactions with various biological targets to understand disease mechanisms better.

- Synthetic Chemistry : Serves as a building block for synthesizing more complex molecules.

Q & A

Q. Methodological Approach :

- Docking Studies : Use software like AutoDock to predict binding modes with kinases (e.g., CDK9 ).

- In Vitro Assays : Test inhibitory activity against T-type Ca channels or kinases using patch-clamp or fluorescence polarization .

How to address contradictions in biological activity data for this compound?

Advanced Question

Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

Orthogonal Assays : Confirm kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation IC) assays .

Metabolic Stability Testing : Evaluate liver microsome stability to rule out false negatives from rapid degradation .

Computational Validation : Compare molecular dynamics simulations with experimental IC values to refine binding hypotheses .

What strategies improve solubility for in vitro testing?

Basic Question

- Co-Solvents : Use DMSO (76 mg/mL solubility for SNS-032, a related carboxamide ).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion.

How to identify primary molecular targets for this compound?

Advanced Question

Kinome-Wide Screening : Use a kinase profiling panel (e.g., Eurofins DiscoverX) to identify hits .

CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .

CRISPR-Cas9 Knockout : Validate target necessity by comparing IC in wild-type vs. knockout cell lines.

What advanced synthetic modifications can enhance potency?

Advanced Question

- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (improves metabolic stability; see ).

- Conformational Restriction : Introduce sp-hybridized carbons in the piperidine ring to reduce entropic penalty during binding .

- PROTAC Design : Conjugate with E3 ligase ligands (e.g., thalidomide) to degrade targets (e.g., CDK9 PROTACs ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.